molecular formula C14H21O3P B14470208 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- CAS No. 72018-04-3

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-

Cat. No.: B14470208
CAS No.: 72018-04-3
M. Wt: 268.29 g/mol
InChI Key: XEYLUTQJFIWOBO-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- is a phosphorus-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C14H21O3P, and it is characterized by the presence of a dioxaphosphorinane ring with dimethyl and trimethylphenoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dry toluene to prevent moisture interference. The resulting intermediate is then reacted with 2,4,6-trimethylphenol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, facilitating catalytic processes. In biological systems, it may interact with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethylphenoxy group enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

72018-04-3

Molecular Formula

C14H21O3P

Molecular Weight

268.29 g/mol

IUPAC Name

5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-1,3,2-dioxaphosphinane

InChI

InChI=1S/C14H21O3P/c1-10-6-11(2)13(12(3)7-10)17-18-15-8-14(4,5)9-16-18/h6-7H,8-9H2,1-5H3

InChI Key

XEYLUTQJFIWOBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OP2OCC(CO2)(C)C)C

Origin of Product

United States

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